tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a 2-methylidenecyclohexyl group attached to a silicon atom through an oxygen bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 2-methylidenecyclohexanol in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure high yield and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The silicon-oxygen bond can be cleaved and substituted with other functional groups using nucleophiles like Grignard reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce silanes. Substitution reactions can lead to a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane is used as a protecting group for alcohols and amines. It helps in preventing unwanted reactions during multi-step synthesis processes .
Biology and Medicine
The compound has potential applications in drug delivery systems due to its ability to form stable, biocompatible silicon-based materials. It can also be used in the synthesis of biologically active molecules.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including silicone-based polymers and resins. These materials have applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond can undergo hydrolysis, releasing the active silicon species that can participate in further chemical reactions. The molecular pathways involved include the formation of silanols and siloxanes, which are key intermediates in many silicon-based reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a precursor in the synthesis of tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane.
tert-Butyldimethylsilyloxyacetaldehyde: Another organosilicon compound with similar protecting group properties.
tert-Butyldimethyl(2-propynyloxy)silane: Used in alkyne chemistry and has similar reactivity patterns.
Uniqueness
This compound is unique due to the presence of the 2-methylidenecyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in selective protection and deprotection strategies in organic synthesis .
Properties
CAS No. |
72726-56-8 |
---|---|
Molecular Formula |
C13H26OSi |
Molecular Weight |
226.43 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(2-methylidenecyclohexyl)oxysilane |
InChI |
InChI=1S/C13H26OSi/c1-11-9-7-8-10-12(11)14-15(5,6)13(2,3)4/h12H,1,7-10H2,2-6H3 |
InChI Key |
MGDYSUMJFNUCHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCCC1=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.